molecular formula C12H13N3O B046712 6-Ethoxy-2-phenylpyrimidin-4-amine CAS No. 119225-03-5

6-Ethoxy-2-phenylpyrimidin-4-amine

Cat. No.: B046712
CAS No.: 119225-03-5
M. Wt: 215.25 g/mol
InChI Key: UTDPBEMMXXAYHJ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-phenylpyrimidin-4-amine (CAS# 119225-03-5) is a pyrimidine derivative with the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol . Its structure features:

  • A pyrimidine core with substituents at positions 2, 4, and 5.
  • A phenyl group at position 2.
  • An ethoxy group (-OCH₂CH₃) at position 6.
  • An amine group (-NH₂) at position 3.

This compound serves as a scaffold for biologically active molecules, with structural modifications often targeting positions 5 and 6 to optimize pharmacological properties .

Properties

CAS No.

119225-03-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-ethoxy-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15)

InChI Key

UTDPBEMMXXAYHJ-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2

Canonical SMILES

CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2

Synonyms

4-Pyrimidinamine,6-ethoxy-2-phenyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties
Research indicates that 6-Ethoxy-2-phenylpyrimidin-4-amine exhibits potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has been studied for its antimicrobial and anticancer properties, making it a candidate for the development of new therapeutic agents. The compound's structure allows it to inhibit certain enzymes involved in disease pathways, which can lead to reduced proliferation of cancer cells or microbial growth .

Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies reveal that pyrimidine derivatives can inhibit nitric oxide (NO) production in immune cells, suggesting their utility in treating inflammatory conditions. For instance, 5-substituted pyrimidines have been found to suppress NO production significantly, indicating a potential pathway for developing anti-inflammatory drugs .

Biological Research Applications

Cellular Mechanisms and Pathways
In biological research, this compound is utilized to investigate various cellular mechanisms. Researchers have employed this compound to probe the effects on signaling pathways and gene expression related to inflammation and cancer progression. Its ability to modulate enzyme activity makes it a valuable tool for studying complex biological processes .

Drug Development and Screening
The compound serves as a lead structure in drug development programs. Its derivatives are synthesized and screened for biological activity against targets such as cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. The identification of effective inhibitors can lead to the development of novel therapeutics .

Industrial Applications

Synthesis of Bioactive Molecules
In industrial settings, this compound may be used as an intermediate in the synthesis of other bioactive compounds. Its unique chemical properties facilitate the creation of more complex molecules that can have various applications in pharmaceuticals and agrochemicals .

CompoundActivity TypeIC50 (µM)Reference
5-Fluoro-2-amino-4,6-dichloropyrimidineAnti-inflammatory2
This compoundAnticancerTBD
5-MethylsulfonylphenylpyrimidineCOX Inhibition1 - 5

Case Studies

  • Inhibition of Nitric Oxide Production
    A study demonstrated that derivatives of pyrimidines, including those similar to this compound, inhibited immune-mediated NO production in mouse peritoneal cells. The most effective compounds showed significant suppression at concentrations as low as 2.5 µM, highlighting their potential for anti-inflammatory drug development .
  • Anticancer Screening
    Another investigation focused on the anticancer properties of pyrimidine derivatives. The study revealed that certain modifications on the pyrimidine ring could enhance cytotoxicity against cancer cell lines, suggesting that structural variations could lead to improved therapeutic efficacy .

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at position 5 significantly influence biological activity and intermolecular interactions.

Compound Position 5 Substituent Biological Activity Key Interactions Reference
6-Ethoxy-2-phenylpyrimidin-4-amine None Not reported N/A
Compound III (Schiff base) 5-[(4-Ethoxyphenyl)imino]methyl Antibacterial (MIC: 16 µg/mL vs. E. faecalis), Anticancer (IC₅₀: 53.02 µM vs. AGS) N–H⋯N hydrogen bonds, π-π stacking
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 5-[(4-Ethoxyanilino)methyl] Structural studies only N–H⋯N, C–H⋯O hydrogen bonds, π-π stacking

Key Findings :

  • The introduction of an imine (-C=N-) group at position 5 (Compound III) enhances antibacterial and anticancer activity compared to unmodified derivatives .
  • Hydrogen bonding (N–H⋯N, C–H⋯O) and π-π stacking are critical for stabilizing crystal structures and influencing bioactivity .

Substituent Variations at Position 6

The ethoxy group at position 6 distinguishes this compound from analogues with methyl, chloro, or trifluoromethyl groups.

Compound Position 6 Substituent Molecular Weight (g/mol) Key Properties Reference
This compound Ethoxy (-OCH₂CH₃) 215.25 Moderate lipophilicity
6-Methyl-2-phenylpyrimidin-4-amine Methyl (-CH₃) 185.23 Lower steric hindrance
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine Chloro (-Cl), Trifluoromethyl (-CF₃) 221.56 Electron-withdrawing, enhanced reactivity

Key Findings :

  • Trifluoromethyl groups increase electron-withdrawing effects, altering binding affinities in enzymatic targets .

Substituent Variations at Position 4

The amine group at position 4 is conserved in many analogues, but substitutions on adjacent aryl rings modulate activity.

Compound Position 4 Substituent Biological Activity Reference
This compound -NH₂ Not reported
N-(4-Fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine -NH-(4-fluorophenyl) Enhanced anticancer activity
N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine -NH-(4-methoxyphenyl) Improved solubility

Key Findings :

  • Fluorine substitution on the aryl ring (e.g., 4-fluorophenyl) enhances anticancer activity, possibly due to increased electronegativity and metabolic stability .
  • Methoxy groups improve solubility but may reduce membrane penetration compared to hydrophobic substituents .

Structural and Intermolecular Interaction Analysis

Hydrogen Bonding and Crystal Packing

  • This compound analogues exhibit diverse hydrogen-bonding patterns: Compound III forms N–H⋯N bonds and π-π stacking, creating dimeric structures . Fluorophenyl derivatives (e.g., N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]) display C–H⋯O interactions, linking molecules into chains .
  • Ethoxy groups participate in C–H⋯O hydrogen bonds , stabilizing crystal lattices more effectively than methyl or chloro groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethoxy-2-phenylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves condensation reactions of substituted pyrimidine precursors with ethoxy and phenyl groups. For example, refluxing intermediates like 2-phenylpyrimidin-4-amine with ethoxy-containing reagents in ethanol or DMF under alkaline conditions (e.g., LiOH or NaOH) can yield the target compound . Optimization includes adjusting stoichiometry, temperature (reflux vs. room temperature), and solvent polarity. Lower yields (7–24%) in similar compounds suggest the need for stepwise purification (e.g., column chromatography with ethyl acetate/petroleum ether gradients) to isolate pure products .

Q. How is the purity and structural identity of this compound validated experimentally?

  • Methodology :

  • Melting Point Analysis : Compare experimental melting points (e.g., 149–218°C for analogous pyrimidines) with literature values to assess purity .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions. For example, ethoxy groups typically show signals at δ 1.3–1.5 ppm (CH3_3) and δ 4.0–4.5 ppm (OCH2_2) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to verify stoichiometry .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodology : Ethanol or ethanol/water mixtures are commonly used for recrystallization due to the compound’s moderate solubility in polar solvents. Slow cooling from hot, saturated solutions enhances crystal formation. For derivatives, silica gel chromatography with ethyl acetate/petroleum ether (2:8) is recommended for purification .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction provides precise dihedral angles and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in analogous compounds stabilize conformations, with dihedral angles between pyrimidine and phenyl rings ranging from 5–12° . Weak interactions like C–H⋯π or C–H⋯O bonds (e.g., involving methoxy groups) further stabilize crystal packing . Such data resolves discrepancies in substituent orientation compared to computational models .

Q. What strategies are used to evaluate the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?

  • Methodology :

  • In vitro Assays : Test antileukemic or antimicrobial activity via cell viability assays (e.g., MTT) at varying concentrations (e.g., 1–100 µM) .
  • SAR Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity. For example, bulky substituents may enhance binding to kinase active sites, as seen in CDK inhibitors .
  • 3D-QSAR Modeling : Use computational tools to correlate electronic/steric features (e.g., Hammett constants) with activity trends .

Q. How can contradictory data on reaction yields or biological activity be reconciled in studies of pyrimidine derivatives?

  • Methodology :

  • Yield Variability : Re-evaluate reaction parameters (e.g., catalyst loading, moisture sensitivity) or byproduct formation via LC-MS .
  • Bioactivity Discrepancies : Cross-validate assays using standardized protocols (e.g., same cell lines, incubation times). For example, differences in IC50_{50} values may arise from assay conditions (e.g., serum content) .

Q. What computational methods are employed to predict the reactivity or stability of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict bond dissociation energies or nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions (e.g., with CDK2) to assess binding modes .

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